1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid
Description
Properties
Molecular Formula |
C9H12IN3O2 |
|---|---|
Molecular Weight |
321.11 g/mol |
IUPAC Name |
1-amino-3-(4-iodopyrazol-1-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H12IN3O2/c10-6-4-12-13(5-6)7-1-2-9(11,3-7)8(14)15/h4-5,7H,1-3,11H2,(H,14,15) |
InChI Key |
TZNXQNLVEHZKMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1N2C=C(C=N2)I)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Chiral Glycine Equivalents
A highly efficient and stereoselective approach to cyclopentane amino acids involves the use of chiral glycine equivalents (GEs), such as oxazinone derivatives. These GEs enable the asymmetric construction of the 1-amino-3-substituted cyclopentane-1-carboxylic acid framework with control over stereochemistry.
- The alkylation of (S)- and (R)-glycine equivalents with electrophilic agents derived from cyclic sulfites or dioxathiolanes leads to the formation of spirocyclic intermediates.
- Subsequent hydrolysis and purification yield the free amino acid stereoisomers.
- This method was demonstrated to produce all four stereoisomers of 1-amino-3-hydroxycyclopentane-1-carboxylic acid, which is structurally related to the target compound, with yields ranging from 38% to 78% after ion-exchange chromatography purification.
This approach is adaptable to introducing other substituents at the 3-position, such as pyrazolyl groups, by modifying the electrophilic alkylating agent accordingly.
Representative Synthetic Route
| Step | Reaction Type | Starting Material | Reagents & Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Asymmetric alkylation | (S)- or (R)-glycine equivalent | Phosphazenic base (t-BuP4), cyclic sulfite electrophile | Spirocyclic oxazinone intermediate | Stereocontrol via chiral GE |
| 2 | Hydrolysis & purification | Spirocyclic intermediate | Acidic or basic hydrolysis, ion-exchange chromatography | 1-amino-3-hydroxycyclopentane-1-carboxylic acid stereoisomers | Yields 38-78% |
| 3 | Nucleophilic substitution | 3-halo-cyclopentane-1-carboxylic acid derivative | Pyrazole nucleophile, base | 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid | Pyrazole attachment at 3-position |
| 4 | Electrophilic iodination | 4-bromo-pyrazole derivative | Iodinating agent (e.g., N-iodosuccinimide) | 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid | Selective 4-position iodination |
Experimental Considerations and Optimization
- Stereoselectivity : The use of chiral glycine equivalents ensures the desired stereochemistry at the cyclopentane ring, which is critical for biological activity.
- Purification : Ion-exchange chromatography is effective for isolating free amino acid products from reaction mixtures.
- Reagent Purity : Dry and anhydrous conditions are essential during alkylation to prevent side reactions and racemization.
- Reaction Monitoring : $$^{1}H$$ NMR spectroscopy is used to monitor alkylation and substitution steps, as the spectra of glycine equivalent derivatives are typically clear and diagnostic.
- Iodination Control : Electrophilic iodination requires mild conditions to avoid decomposition or multiple substitutions.
Summary of Key Literature Sources
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodopyrazole Ring
The iodine atom on the pyrazole ring is susceptible to nucleophilic substitution under mild conditions. Key reagents and outcomes include:
The iodine atom’s leaving-group ability is enhanced by the electron-withdrawing pyrazole ring, enabling efficient coupling reactions for bioconjugation or structural diversification .
Carboxylic Acid Derivative Formation
The carboxylic acid group participates in classical acid-based reactions:
The steric hindrance from the cyclopentane ring slows down reactions compared to linear analogs, necessitating activating agents like EDCl for amide formation .
Amino Group Functionalization
The primary amine undergoes alkylation, acylation, and oxidation:
The amino group’s reactivity is modulated by the adjacent carboxylic acid, which can form intramolecular hydrogen bonds, reducing nucleophilicity .
Cycloaddition and Ring-Opening Reactions
The pyrazole ring participates in [3+2] cycloadditions:
The iodine substituent electronically deactivates the pyrazole, directing cycloadditions to the C-3 and C-5 positions .
Oxidative Modifications
Controlled oxidation targets specific sites:
Oxidation of the pyrazole ring proceeds without ring opening, while C–H hydroxylation shows moderate stereoselectivity .
Decarboxylation Pathways
Thermal or acidic decarboxylation generates bioactive intermediates:
Decarboxylation is pH-sensitive and proceeds via a six-membered transition state, releasing CO₂ .
Scientific Research Applications
While the exact applications of "1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid" are not detailed in the provided search results, information regarding the related compound "1-Amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxamide" can provide insights.
Here's what the available research suggests regarding the applications of the related compound:
Scientific Research Applications
- Potential Therapeutic Properties Research indicates that 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxamide has been investigated for potential anti-inflammatory and anticancer activities. However, the exact mechanism of action is not fully understood, though it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, modulating various biochemical pathways.
- Interaction Studies Interaction studies involving 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxamide focus on its binding affinity to various biological targets. Preliminary research suggests that its interactions may influence key biochemical pathways, although detailed studies are necessary to elucidate these mechanisms fully.
- Comparison with Halogen-Substituted Analogs The presence of the iodine atom in 1-amino-3-(4-iodo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide distinguishes it from its halogen-substituted analogs. Iodine's larger atomic size and distinct electronic properties contribute to unique reactivity patterns and interactions with biological targets, potentially leading to different therapeutic effects compared to compounds containing bromine, chlorine, or fluorine.
Structural Similarities
Several compounds share structural similarities with 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxamide:
| Compound Name | Halogen Substitution | Unique Features |
|---|---|---|
| 1-Amino-3-(4-bromo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide | Bromine | Similar structure but with bromine; potentially different reactivity. |
| 1-Amino-3-(4-chloro-1H-pyrazol-1-YL)cyclopentane-1-carboxamide | Chlorine | Similar structure but with chlorine; may exhibit distinct biological activity. |
| 1-Amino-3-(4-fluoro-1H-pyrazol-1-YL)cyclopentane-1-carboxamide | Fluorine | Similar structure but with fluorine; unique electronic properties compared to iodine. |
Mechanism of Action
The mechanism by which 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and iodine atom. These interactions can modulate various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyrazole Derivatives
1-Amino-3-(4-Bromo-1H-Pyrazol-1-yl)Cyclopentane-1-Carboxylic Acid
- Structure : Bromine replaces iodine at the pyrazole 4-position .
- Molecular Formula : C₉H₁₂BrN₃O₂ vs. C₉H₁₂IN₃O₂ (iodo analog).
- Molecular Weight : 274.11 g/mol (Br) vs. 322.12 g/mol (I).
- Key Differences :
- Electronegativity & Bond Strength : Iodine (2.66 Pauling) has lower electronegativity than bromine (2.96), leading to weaker C–I vs. C–Br bonds. This may influence metabolic stability, as C–I bonds are more susceptible to enzymatic cleavage.
- Steric Effects : The larger atomic radius of iodine (140 pm vs. 115 pm for Br) could hinder binding in sterically constrained environments.
Pyrazole Derivatives with Antioxidant Activity
Cyclopentane-Carboxylic Acid Derivatives
1-(Cyanomethyl)Cyclopentane-1-Carboxylic Acid
- Structure: Cyanomethyl group replaces the pyrazole-iodo substituent .
- Functional Impact: Electronic Effects: The electron-withdrawing cyano group (-CN) increases acidity of the carboxylic acid (lower pKa) compared to the amino-pyrazole substituent. Solubility: The polar -CN group may enhance aqueous solubility relative to the hydrophobic iodo-pyrazole moiety.
1-(Benzenesulfonamido)Cyclopentane-1-Carboxylic Acid
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Halogen Effects on Pyrazole Derivatives
| Halogen | Atomic Radius (pm) | Electronegativity | Bond Dissociation Energy (C–X, kJ/mol) |
|---|---|---|---|
| I | 140 | 2.66 | ~239 |
| Br | 115 | 2.96 | ~285 |
Biological Activity
1-Amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a synthetic compound notable for its unique structural features, including a cyclopentane ring and a pyrazole moiety with an iodine substitution. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
The molecular formula of 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is , with a molecular weight of approximately 320.13 g/mol . The presence of the iodine atom is significant as it influences both the compound's reactivity and its interactions with biological targets.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The iodine substituent enhances the binding affinity of the compound, potentially modulating various biochemical pathways . Although the exact mechanisms remain to be fully elucidated, studies suggest that it may influence key signaling pathways involved in inflammation and cancer progression.
Anticancer Activity
Studies have shown that 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid exhibits promising anticancer properties. For instance, it has been observed to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Preliminary data indicate that it may have a selective cytotoxic effect on tumor cells while sparing normal cells .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory activity. It appears to modulate inflammatory responses by inhibiting key signaling molecules such as cytokines and prostaglandins, which play critical roles in the inflammatory process .
Research Findings and Case Studies
Synthesis and Applications
The synthesis of 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Methods often include the reaction of enaminones with hydrazines under iodine-catalyzed conditions .
This compound serves not only as a potential therapeutic agent but also as a valuable building block in organic synthesis, allowing for the development of more complex structures with diverse biological activities .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid?
Answer:
The synthesis of pyrazole-carboxylic acid derivatives typically involves cyclocondensation and functionalization steps. For example:
- Cyclocondensation : Ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives to form pyrazole esters .
- Iodination : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) can introduce iodine at the pyrazole 4-position. Halogen exchange (e.g., replacing chlorine in 5-chloro precursors via nucleophilic substitution) is also viable under basic conditions (K₂CO₃) .
- Hydrolysis : Basic hydrolysis (NaOH or KOH in ethanol/water) converts esters to carboxylic acids .
- Cyclopentane Functionalization : The cyclopentane backbone may be constructed via [3+2] cycloaddition or alkylation of pre-formed pyrazole intermediates .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For pyrazole derivatives, diagnostic peaks for NH₂ (δ 5.5–6.5 ppm) and carboxylic acid protons (broad, δ 10–12 ppm) are observed .
- X-Ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intermolecular H-bonds between NH₂ and COOH groups) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced: How can reaction conditions be optimized for introducing the 4-iodo substituent on the pyrazole ring?
Answer:
Optimization strategies include:
- Electrophilic Iodination : Use NIS in polar aprotic solvents (e.g., DMF) at 60–80°C. Monitor reaction progress via TLC or HPLC to avoid over-iodination .
- Catalysis : Lewis acids like FeCl₃ or ZnCl₂ enhance regioselectivity for the 4-position .
- Protection/Deprotection : Protect the amino group (e.g., with Boc) to prevent side reactions during iodination. Deprotect using TFA/CH₂Cl₂ post-iodination .
- Kinetic Studies : Vary temperature, solvent polarity, and reagent stoichiometry to maximize yield (reported yields for similar iodinations: 60–85%) .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions may arise from structural analogs or assay variability. Mitigation approaches include:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., iodine vs. chlorine at pyrazole-4) on target binding. For example, iodinated analogs often show enhanced lipophilicity and receptor affinity .
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines). Evidence from ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate studies highlights how assay conditions alter antimicrobial vs. anti-inflammatory outcomes .
- Computational Modeling : Use molecular docking to predict binding modes and identify key interactions (e.g., iodine’s halogen bonding with protein targets) .
Advanced: What computational methods predict the compound’s reactivity or interactions?
Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological environments .
- Docking Studies : Software like AutoDock Vina evaluates binding affinities to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs for synthesis .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
- Storage : Store in sealed containers at 2–8°C under inert gas (N₂/Ar) to prevent decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
